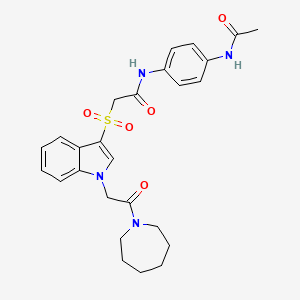

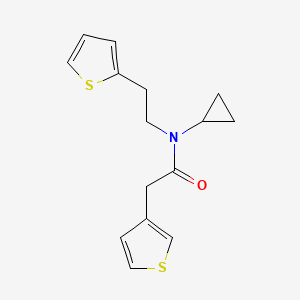

![molecular formula C10H7N3 B2883294 4-[[(E)-2-cyanoethenyl]amino]benzonitrile CAS No. 338959-90-3](/img/structure/B2883294.png)

4-[[(E)-2-cyanoethenyl]amino]benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “4-[[(E)-2-cyanoethenyl]amino]benzonitrile” can be represented by the InChI code: 1S/C10H9N3/c11-6-1-7-13-10-4-2-9 (8-12)3-5-10/h2-5,13H,1,7H2 .Physical And Chemical Properties Analysis

The physical form of “this compound” is a powder . The storage temperature is room temperature .Applications De Recherche Scientifique

Advances in C-CN Bond Formation via C-H Bond Activation

The cyano group, a characteristic feature of compounds like 4-[[(E)-2-cyanoethenyl]amino]benzonitrile, is a versatile intermediate in organic synthesis. Catalytic methodologies for direct cyanation reactions of C–H bonds offer pathways to synthesize a variety of functional groups and heterocycles, crucial for the development of pharmaceuticals, agrochemicals, and materials science (Yu Ping, Q. Ding, & Yiyuan Peng, 2016).

Rhodium(III)-Catalyzed Cyanation of Aromatic C-H Bonds

Rhodium-catalyzed cyanation enables the formation of 2-(alkylamino)benzonitriles, demonstrating the compound's role in synthesizing key intermediates for various organic molecules. This process highlights the compound's application in creating complex structures relevant to pharmaceutical research and development (J. Dong et al., 2015).

Palladium-Catalyzed Late-Stage Direct Arene Cyanation

Direct benzonitrile synthesis, including derivatives of this compound, plays a vital role in the dye, agrochemical, and pharmaceutical industries. The palladium-catalyzed approach to aryl C-H cyanation offers a general methodology with broad substrate scope, underscoring its importance in late-stage functionalization of complex molecules (Da Zhao, P. Xu, & T. Ritter, 2019).

Corrosion Inhibition of Mild Steel in Acid Medium

This compound derivatives exhibit excellent performance as corrosion inhibitors for mild steel in acidic environments. This application is critical in the field of materials science, particularly for protecting industrial infrastructure and machinery from corrosion-related degradation (A. Chaouiki et al., 2018).

High-Performance Bisphthalonitrile Resins

Derivatives of this compound are used in synthesizing high-performance bisphthalonitrile resins, demonstrating exceptional thermal stability and mechanical properties. These materials are essential for aerospace, automotive, and electronics industries, where durable and high-temperature-resistant materials are crucial (Haitong Sheng et al., 2014).

Safety and Hazards

“4-[[(E)-2-cyanoethenyl]amino]benzonitrile” is considered hazardous. It has the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[[(E)-2-cyanoethenyl]amino]benzonitrile involves the reaction of 4-aminobenzonitrile with acrylonitrile in the presence of a base to form the desired product.", "Starting Materials": [ "4-aminobenzonitrile", "acrylonitrile", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 4-aminobenzonitrile to a reaction flask", "Add acrylonitrile to the reaction flask", "Add a base (e.g. sodium hydroxide) to the reaction flask", "Heat the reaction mixture to a suitable temperature (e.g. 100-120°C) and stir for a suitable time (e.g. 12-24 hours)", "Cool the reaction mixture and filter the solid product", "Wash the solid product with a suitable solvent (e.g. water or ethanol)", "Dry the product under vacuum to obtain 4-[[(E)-2-cyanoethenyl]amino]benzonitrile" ] } | |

| 338959-90-3 | |

Formule moléculaire |

C10H7N3 |

Poids moléculaire |

169.18 g/mol |

Nom IUPAC |

4-(2-cyanoethenylamino)benzonitrile |

InChI |

InChI=1S/C10H7N3/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h1-5,7,13H |

Clé InChI |

ZZWRGCTZIYLDIZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C#N)NC=CC#N |

SMILES canonique |

C1=CC(=CC=C1C#N)NC=CC#N |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide hydrochloride](/img/structure/B2883211.png)

![N-(thieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2883214.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2883219.png)

![7-[(2-chloro-6-fluorophenyl)methyl]-1-(2-methoxyethyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2883221.png)

![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2883223.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2883225.png)

![Ethyl 4-[[2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2883226.png)

![3-(3-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2883227.png)

![2-((7-benzyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2883231.png)